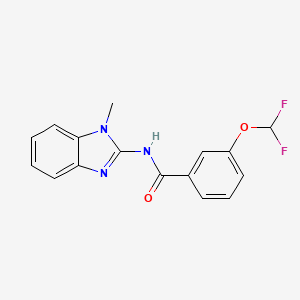
3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family It is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, a nitrophenyl group at position 1, and an amine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethylidene-2-(4-nitrophenyl)hydrazine with acetylacetone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. The compound’s anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-3,5-dimethylpyrazole: Similar structure but lacks the amine group at position 4.
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]prop-2-en-1-one: Contains an additional propenone group.
Uniqueness
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine is unique due to the presence of both the nitrophenyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
63377-57-1 |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H12N4O2/c1-7-11(12)8(2)14(13-7)9-3-5-10(6-4-9)15(16)17/h3-6H,12H2,1-2H3 |
InChI Key |
PDNJFIXANVYXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-4-nitro-1H-pyrazol-3-YL methyl ether](/img/structure/B10952618.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10952622.png)
![(1Z)-N'-[(1-Adamantylacetyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanimidamide](/img/structure/B10952633.png)
![N-(5-chloro-2-methylphenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952634.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B10952636.png)
![ethyl 5-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B10952647.png)
![5-(furan-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952654.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10952668.png)
![6-cyclopropyl-N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952670.png)

![2-{4-[5-(4-chloro-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B10952681.png)
![(8E)-8-benzylidene-2-(1-ethyl-1H-pyrazol-4-yl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10952683.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952686.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952690.png)
